Diethyl selenide

Catalog No.
S1896535
CAS No.
627-53-2
M.F
C4H10Se
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl selenide

CAS Number

627-53-2

Product Name

Diethyl selenide

IUPAC Name

ethylselanylethane

Molecular Formula

C4H10Se

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C4H10Se/c1-3-5-4-2/h3-4H2,1-2H3

InChI Key

ALCDAWARCQFJBA-UHFFFAOYSA-N

SMILES

CC[Se]CC

Canonical SMILES

CC[Se]CC

The exact mass of the compound Diethyl selenide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl selenide (DESe) is a high-purity, volatile organoselenium liquid primarily utilized as a Group VI precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) [1]. With a boiling point of approximately 108 °C, it offers a stable vapor pressure that can be precisely controlled in standard bubbler systems, typically operated at 40–60 °C with an inert carrier gas [2]. As a core precursor for synthesizing zinc selenide (ZnSe), copper indium gallium selenide (CIGS), and 2D transition metal dichalcogenides (TMDs) like WSe2, DESe provides a critical balance between thermal stability and decomposition kinetics. Its liquid state and moderate reactivity make it a safer, highly manageable alternative to highly toxic gaseous hydrides, establishing it as a standard choice for industrial and research-scale thin-film epitaxy[1].

Substituting diethyl selenide with other selenium sources often introduces severe process compromises in vapor deposition workflows. Hydrogen selenide (H2Se), while highly reactive, is an extremely toxic gas that suffers from severe parasitic pre-reactions with Group II and Group III metal-organics in the gas phase, degrading film morphology and uniformity [1]. Conversely, highly volatile alkyls like dimethyl selenide (DMSe, boiling point ~58 °C) can complicate mass transport control and have been shown to cause unintentional carbon incorporation—such as the formation of defective graphene layers during high-temperature TMD growth [2]. Lower-temperature precursors like diisopropyl selenide (DiPSe) decompose too early in high-temperature epitaxial regimes, causing precursor depletion. DESe is specifically required when a process demands a liquid precursor that resists gas-phase pre-reaction while cleanly decomposing at standard epitaxial temperatures (450–650 °C) [1].

Elimination of Parasitic Gas-Phase Pre-Reactions in Epitaxy

In the MOCVD growth of ZnSe using dimethylzinc (DMZn), the use of hydrogen selenide (H2Se) leads to severe premature gas-phase reactions that degrade film morphology and uniformity [1]. Diethyl selenide (DESe) lacks the acidic hydrogen atoms responsible for this rapid pre-reaction. By substituting H2Se with DESe, the process shifts from a mass-transport-limited pre-reaction regime to a controlled surface-kinetic decomposition regime at 450–550 °C, enabling the deposition of structurally superior, uniform epitaxial layers without premature precursor depletion [1].

Evidence DimensionGas-phase pre-reaction severity with DMZn
Target Compound DataNegligible pre-reaction; controlled surface decomposition at 450–550 °C
Comparator Or BaselineHydrogen selenide (H2Se) (Severe premature gas-phase reaction leading to poor morphology)
Quantified DifferenceComplete elimination of parasitic pre-reactions, shifting growth to the substrate surface
ConditionsZnSe MOCVD using DMZn precursor

Eliminating gas-phase pre-reactions is essential for achieving uniform, defect-free thin films in commercial MOCVD reactors.

Reduction of Unintentional Carbon Incorporation in High-Temperature Growth

During the high-temperature MOCVD growth of tungsten diselenide (WSe2) on sapphire, the choice of alkyl precursor directly impacts carbon contamination. Dimethyl selenide (DMSe) has been documented to cause the simultaneous formation of a defective graphene layer at high Se:W ratios and temperatures (~800 °C), which alters substrate surface energy and inhibits WSe2 domain coalescence[2]. Diethyl selenide provides a different decomposition pathway that mitigates this extreme carbon-driven parasitic phase formation, allowing for cleaner chalcogenide deposition [2]. Furthermore, compared to allyl-based precursors like diallyl selenide (which can leave up to 10^21 cm^-3 carbon in ZnSe), DESe ensures significantly higher phase purity [1].

Evidence DimensionUnintentional carbon phase formation
Target Compound DataClean decomposition without parasitic graphene layer formation
Comparator Or BaselineDimethyl selenide (DMSe) (Forms defective graphene layer at ~800 °C, inhibiting TMD coalescence)
Quantified DifferencePrevention of carbon-induced surface energy alteration and improved domain coalescence
ConditionsHigh-temperature (~800 °C) MOCVD of WSe2 on sapphire

Minimizing carbon incorporation is critical for maximizing the carrier mobility and optoelectronic performance of 2D transition metal dichalcogenides.

Superior Bubbler Stability and Mass Transport Control

The vapor pressure of the Group VI source is a critical control parameter in the mass-transport-limited regime of MOCVD. Dimethyl selenide (DMSe) has a boiling point of 56–58 °C, making it highly volatile and susceptible to rapid boil-off or concentration spikes if bubbler temperatures fluctuate even slightly[1]. Diethyl selenide (DESe), with a boiling point of approximately 108 °C, exhibits a much more stable vapor pressure curve. When heated to a standard bubbler temperature of 60 °C and delivered via N2 or Ar carrier gas, DESe provides a highly consistent, reproducible molar flux to the reactor, which is essential for precise stoichiometric control in ternary compounds like CIGS [1].

Evidence DimensionBoiling point and vapor pressure stability
Target Compound DataBoiling point ~108 °C; stable flux at 60 °C bubbler temperature
Comparator Or BaselineDimethyl selenide (DMSe) (Boiling point 56–58 °C; highly volatile, risk of concentration spikes)
Quantified Difference~50 °C higher boiling point, enabling precise thermal control of vapor pressure without premature boil-off
ConditionsStandard MOCVD bubbler delivery systems at 10-760 Torr

Stable precursor mass transport directly dictates the thickness uniformity and stoichiometric precision of the resulting semiconductor films across large wafers.

Metal-Organic Chemical Vapor Deposition (MOCVD) of ZnSe

DESe is the preferred Group VI precursor for the epitaxial growth of wide-bandgap ZnSe thin films when avoiding the severe gas-phase pre-reactions associated with H2Se is required. It allows for high-quality, uniform deposition at 450–550 °C, making it ideal for optoelectronic device fabrication [1].

Synthesis of 2D Transition Metal Dichalcogenides (WSe2, MoSe2)

In the high-temperature MOCVD of 2D layered chalcogenides like WSe2 and MoSe2, DESe provides a stable selenium flux while avoiding the parasitic carbon (graphene) formation observed with dimethyl selenide. This enables better lateral growth and coalescence of monolayer and few-layer TMDs for next-generation nanoelectronics [2].

Deposition of CIGS Absorber Layers for Photovoltaics

DESe is utilized as a controllable, liquid selenium source for the selenization of Copper Indium Gallium Selenide (CIGS) thin-film solar cells. Its stable vapor pressure at ~60 °C ensures precise stoichiometric delivery, which is critical for optimizing the optical bandgap and maximizing photovoltaic conversion efficiency without the extreme toxicity of H2Se gas[3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

627-53-2

Wikipedia

Diethyl selenide

Use Classification

Fire Hazards -> Flammable - 2nd degree

Dates

Last modified: 08-16-2023

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